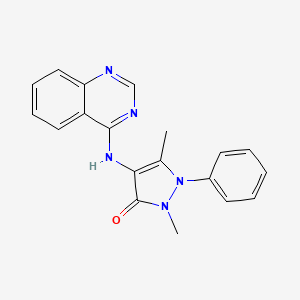

Quinazopyrine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

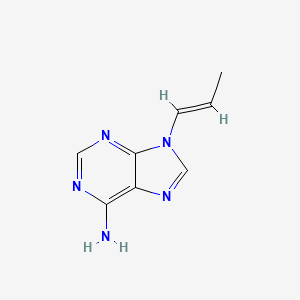

Quinazopyrine is a heterocyclic compound that belongs to the family of quinazoline derivatives. It is a potent inhibitor of phosphodiesterase (PDE) enzymes, which play an essential role in regulating intracellular levels of cyclic nucleotides. Quinazopyrine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Scientific Research Applications

Wound Healing Properties : Quinazopyrine has been found to stimulate the synthesis of nucleic acids, maturation of fibroblasts, and increase the mechanical strength of postoperative scars, even in animals with alloxan-induced diabetes. Its wound-healing activity surpasses that of several other compounds like methyluracil and dimexide (Stets et al., 1988).

Anticancer Applications : Quinazoline derivatives, including quinazopyrine, show potential as anticancer drugs. These compounds are known to inhibit EGFR and other therapeutic protein targets, making them valuable in cancer treatment (Ravez et al., 2015).

HDAC Dual Inhibitors : Quinazoline-based HDAC dual inhibitors are being researched as anti-cancer agents. They target histone deacetylases (HDACs), which are significant for cellular growth, gene regulation, and metabolism in cancer cells (Dhuguru & Ghoneim, 2022).

Broad Range of Bioactivities : Quinazoline and quinazoline alkaloids have been found to possess a wide array of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory properties (Shang et al., 2018).

Synthesis and Drug Development : The synthesis of quinazoline-4-ones, key intermediates in the development of drugs, including quinazopyrine, has been improved recently, aiding in the development of new drug molecules against proliferative diseases (Őrfi et al., 2004).

Pharmacophore in Medicinal Chemistry : Quinazoline scaffolds are utilized significantly in drug development, with updates in pharmacological appositeness of its derivatives for novel therapeutic targets (Ajani et al., 2016).

Cardio-Oncology Applications : Quinazoline-based α1-adrenoceptor antagonists, originally used by cardiologists, have shown anticancer effects, suggesting their potential in treating hypertensive cancer patients (Patane', 2015).

Potential Antimalarial Drug Lead : The synthesis and evaluation of quinazoline-2,4-diamines have shown promising results as antimalarial drug leads (Mizukawa et al., 2021).

properties

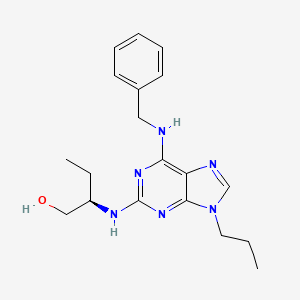

IUPAC Name |

2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDFJGDFPHVRFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143169 |

Source

|

| Record name | Quinazopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100330-91-4 |

Source

|

| Record name | Quinazopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100330914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

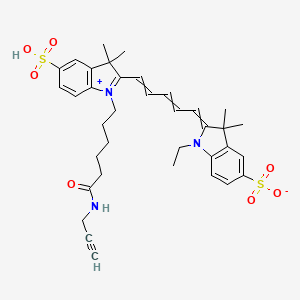

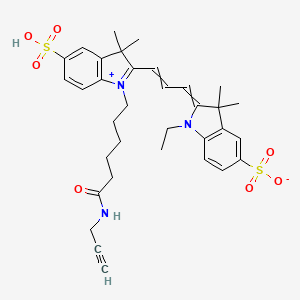

![(2E)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B560655.png)

![2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide](/img/structure/B560656.png)

![Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate](/img/structure/B560661.png)